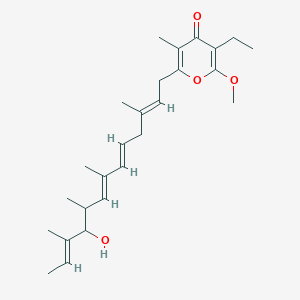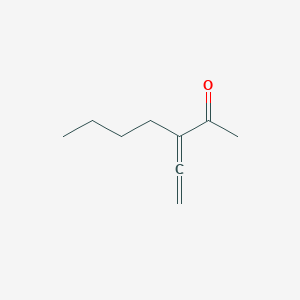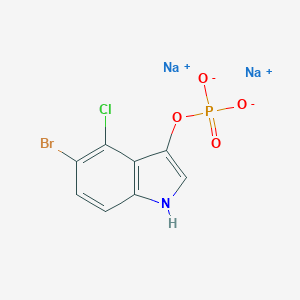
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate often involves halogenated precursors. For instance, the synthesis of Sodium 3-chloro-2-hydroxy propanephosphate demonstrates the use of epichlorohydrin and sodium dihydrogen phosphate under optimized conditions, achieving a yield of 77.9% (Chen Zheng-guo, 2011). This method highlights the potential pathways and conditions that could be applicable to synthesizing Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, focusing on halogenated intermediates and phosphate coupling.
Molecular Structure Analysis
Research on related phosphate compounds, such as Sodium dithionite-initiated coupling reactions, offers insights into molecular configurations and structural motifs that could be similar in Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. For example, the structure of sodium 5-bromocytidine 5'-phosphate hydrate reveals an anti conformation, C(3')-endo, and gauche-gauche, with direct coordination between sodium ions and phosphate oxygen atoms (S. Mande, T. Seshadri, M. Viswamitra, 1994). These structural details provide a foundation for understanding the molecular geometry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate.
Chemical Reactions and Properties
Although specific reactions of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate are not detailed in the available literature, studies on similar compounds can offer valuable insights. For instance, the behavior of halogenated nucleic acid components and their interactions with sodium ions highlights the potential reactivity and coordination chemistry of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. The compound's reactivity would likely be influenced by the presence of the bromo and chloro substituents, affecting its chemical transformations and interactions with other molecules.
Physical Properties Analysis
The physical properties of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For example, the synthesis and characterization of sodium-titanium phosphates reveal insights into crystallinity, phase behavior, and thermal stability, aspects that are crucial for understanding the physical characteristics of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate (C. Bamberger, G. Begun, O. Cavin, 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, are pivotal for comprehending the utility and handling of Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate. Studies on the effects of halogen substitution in nucleic acid components and the structural implications of sodium coordination provide a basis for predicting the chemical behavior of this compound (S. Mande, T. Seshadri, M. Viswamitra, 1994).
Wissenschaftliche Forschungsanwendungen
Algal Growth and Biofuel Production
Sodium phosphate derivatives play a crucial role in promoting algae growth, which is pivotal for biofuel production. A study highlighted that different concentrations of sodium phosphate could significantly influence the growth rate of algae, such as Picochlorum oklahomensis. Increased concentrations of sodium phosphate were found to maximize algae growth, demonstrating its potential in enhancing biofuel production efficiency (Dawes et al., 2018).
Colorimetric Detection Systems
The compound 5-bromo-4-chloro-indolyl phosphate (BCIP), closely related to Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, is widely used in colorimetric detection systems. This application is especially prevalent in the localization and detection of alkaline phosphatase activity in various biological and medical research contexts, including Western and Southern blots, and immunohistochemistry. The sensitivity and stability of BCIP in a wide pH range make it an invaluable tool in these detection systems (Guder, Heindl, & Josel, 2000).
Energy Storage Applications
Sodium vanadium phosphate, as a polyanion-type sodium compound, has shown promising results in the context of sodium-ion batteries. With its high capacity, good rate capability, and excellent cyclability, it has garnered attention for next-generation energy storage solutions. The detailed understanding of its crystal configuration and electronic structure is essential for developing usable vanadium phosphate for these applications (Chen, Huang, Wu, & Lu, 2020).
Solar Energy Materials
The use of tribasic sodium phosphate for texturizing monocrystalline silicon signifies another innovative application. This process, aimed at reducing the surface reflectance of silicon, is critical for improving the efficiency of solar cells. Such advancements in the texturization techniques using sodium phosphate compounds illustrate the compound's utility in renewable energy technologies (Xi, Yang, & Que, 2003).
Zukünftige Richtungen
Research on BCIP continues to explore its applications in various fields, including diagnostics, molecular biology, and drug discovery. Future studies may focus on optimizing its sensitivity, stability, and compatibility with other detection methods. Additionally, efforts to develop novel chromogenic substrates with improved properties are ongoing .
Eigenschaften
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOCJOEUNDEK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144727 | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate | |
CAS RN |
102185-33-1 | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, dihydrogen phosphate (ester), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



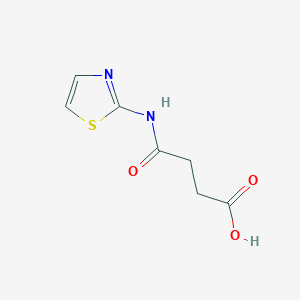
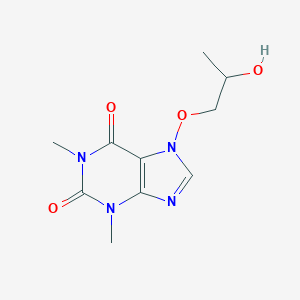

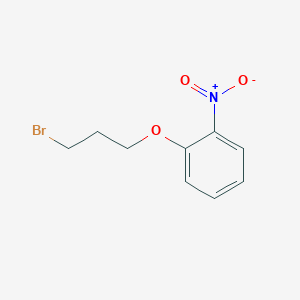



![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)


